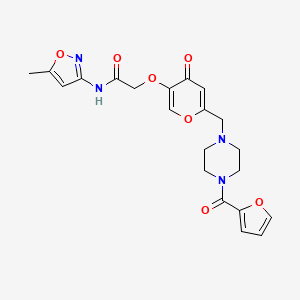

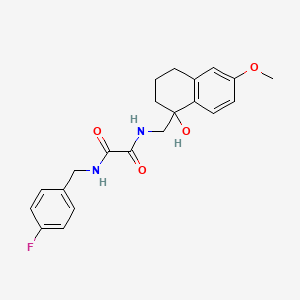

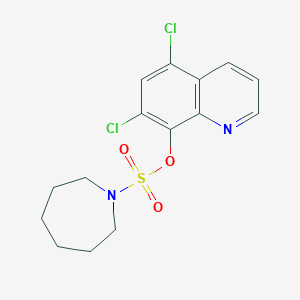

![molecular formula C17H20N4O4S B2497611 N-(3-(methylsulfonamido)phenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide CAS No. 2034495-52-6](/img/structure/B2497611.png)

N-(3-(methylsulfonamido)phenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyridazine derivatives involves starting from chloromaleic anhydride to prepare various sulfanilamide derivatives, highlighting the versatility of pyridazine compounds in synthesis (T. Nakagome, A. Misaki, T. Komatsu, 1966). Another approach involves synthesizing stereoisomers of pyridazinone derivatives, showcasing the complex stereochemistry involved in creating molecules with specific biological activities (W. Howson et al., 1988).

Molecular Structure Analysis

Research on pyrido[3,4-d]pyridazine derivatives, such as the synthesis and characterization of specific derivatives, provides insight into the molecular geometries and potential cytotoxic properties of these compounds. The crystalline structure and orientation of the heterocyclic and aromatic rings are crucial for understanding the compound's behavior and interactions (A. Wójcicka et al., 2022).

Chemical Reactions and Properties

The synthesis of N-(3-phenylprop-2-yn-1-yl)-sulfonamides from serine and threonine and their subsequent reactions to yield pyrrolidin-3-ones illustrate the chemical versatility and reactivity of these compounds. Such transformations are essential for developing new chemical entities with potential biological activities (P. Králová et al., 2019).

Physical Properties Analysis

The synthesis and evaluation of omega-sulfamoylalkyloxy[1,2,4]triazolo[1,5-b]-pyridazines for their anti-asthmatic activities highlight the importance of physical properties such as solubility and stability in developing therapeutic agents. The specific substitution patterns on the pyridazine ring influence the physical properties and biological activities of these compounds (M. Kuwahara et al., 1997).

Chemical Properties Analysis

The reactivity of pyridazine derivatives towards various reagents and conditions reveals their chemical properties and potential for further functionalization. For instance, the reaction of 7-(methylsulfonyl)-1-phenyl-1H-1,2,3-triazolo[4,5-d]pyridazine with carbanions and enamines showcases the compound's versatility in undergoing chemical transformations, leading to new derivatives with potential biological or material applications (E. Oishi et al., 1987).

Scientific Research Applications

Synthesis and Antibacterial Activity

Compounds containing a sulfonamido moiety have been synthesized with the aim of exploring their use as antibacterial agents. The synthesis involves reacting precursors with a variety of active methylene compounds to produce heterocyclic derivatives, including pyran, pyridine, and pyridazine derivatives. These newly synthesized compounds have shown high antibacterial activities, highlighting their potential in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Anti-Asthmatic Activities

Novel (triazolo[1,5-b]pyridazin-6-yl)oxyalkylsulfonamides were synthesized and evaluated for their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. Some compounds showed potent anti-asthmatic activity, suggesting their potential value in treating asthma and other respiratory diseases (Kuwahara et al., 1997).

Anticonvulsant Agents

Derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety were synthesized and evaluated for their anticonvulsant activity. Some of these compounds showed significant protection against picrotoxin-induced convulsions, with specific compounds offering 100% protection. This study opens avenues for the development of new anticonvulsant drugs (Farag et al., 2012).

Antimicrobial Agents

A study aimed at the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents via a versatile precursor demonstrated the potential of these compounds in combating microbial infections. The synthesized compounds were tested for both antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).

properties

IUPAC Name |

N-[3-(methanesulfonamido)phenyl]-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4S/c1-11(21-16(22)9-12-5-3-8-15(12)19-21)17(23)18-13-6-4-7-14(10-13)20-26(2,24)25/h4,6-7,9-11,20H,3,5,8H2,1-2H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVIMHYJSCRKBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=CC=C1)NS(=O)(=O)C)N2C(=O)C=C3CCCC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(methylsulfonamido)phenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-fluorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497533.png)

![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2497534.png)